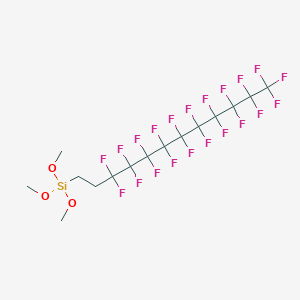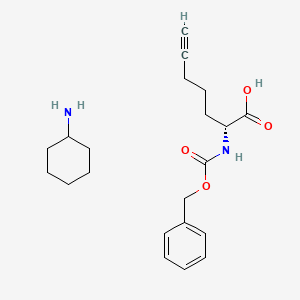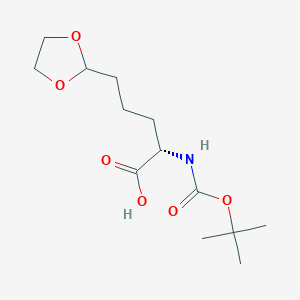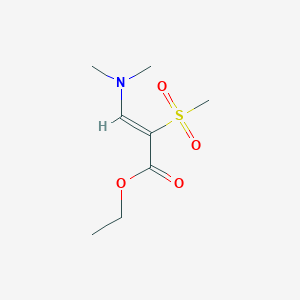
3-Chloro-4-hydroxybenzoic acid hemihydrate
概要
説明
3-Chloro-4-hydroxybenzoic acid hemihydrate is an organic compound with the molecular formula C7H5ClO3·1/2H2O. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is often used in various chemical and industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzoic acid hemihydrate can be synthesized by the chlorination of 4-hydroxybenzoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound involves the same chlorination process but on a larger scale. The reaction mixture is then purified through crystallization to obtain the hemihydrate form. The crystallization process involves dissolving the compound in water and then slowly cooling the solution to induce the formation of crystals .
化学反応の分析
Types of Reactions:
Oxidation: 3-Chloro-4-hydroxybenzoic acid hemihydrate can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form 3-chloro-4-hydroxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-chloro-4-hydroxybenzyl alcohol.
Substitution: Formation of substituted benzoic acids.
科学的研究の応用
3-Chloro-4-hydroxybenzoic acid hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-chloro-4-hydroxybenzoic acid hemihydrate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
類似化合物との比較
- 4-Hydroxybenzoic acid
- 3-Chlorobenzoic acid
- 4-Chlorobenzoic acid
Comparison: 3-Chloro-4-hydroxybenzoic acid hemihydrate is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form multiple types of hydrogen bonds. Compared to 4-hydroxybenzoic acid, the presence of the chlorine atom enhances its reactivity. Compared to 3-chlorobenzoic acid, the hydroxyl group provides additional sites for chemical interactions .
特性
IUPAC Name |
3-chloro-4-hydroxybenzoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5ClO3.H2O/c2*8-5-3-4(7(10)11)1-2-6(5)9;/h2*1-3,9H,(H,10,11);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRQGICSNYPXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)O.C1=CC(=C(C=C1C(=O)O)Cl)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)



